5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine
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Overview
Description
5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with isopropylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include microbial enzymes and cellular receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-benzo[d]imidazol-2-amine
- 1-isopropyl-1H-benzo[d]imidazol-2-amine
- 5-chloro-2-methyl-1H-benzo[d]imidazole
Uniqueness
5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both the chlorine atom at the 5-position and the isopropyl group at the 1-position. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives .
Properties
Molecular Formula |
C10H12ClN3 |
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Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-chloro-1-propan-2-ylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-6(2)14-9-4-3-7(11)5-8(9)13-10(14)12/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
HLJNPBBGCNCDQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1N |
Origin of Product |
United States |
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